molecular formula C13H21NO4 B2860484 2-(7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptan-1-yl)acetic acid CAS No. 2126162-28-3

2-(7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptan-1-yl)acetic acid

Cat. No.: B2860484
CAS No.: 2126162-28-3
M. Wt: 255.314
InChI Key: WCWMQESGLQCPKZ-UHFFFAOYSA-N
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Description

The compound “2-(7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptan-1-yl)acetic acid” is a complex organic molecule. It is related to the synthesis of sitafloxacin, a broad-spectrum quinolone antibacterial agent . Sitafloxacin has been used clinically for treating serious intractable infectious diseases .


Synthesis Analysis

The synthesis of this compound involves a method for synthesizing (7S) -5-azaspiro [2.4] heptane-7-yl tert-butyl carbamate .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving a bicyclic system with a tert-butoxycarbonyl group and an acetic acid moiety . The exact structure would require more specific information or computational analysis to determine.

Scientific Research Applications

Synthesis and Chemical Properties

The compound 2-(7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptan-1-yl)acetic acid and its derivatives are explored for their unique chemical properties and synthesis methods. Research demonstrates diverse synthetic pathways and reactions involving similar bicyclic structures, highlighting their potential in organic synthesis and chemical transformations.

  • Azabicyclo[3.2.0]heptan-7-ones Synthesis : A study by Gilchrist, Lemos, and Ottaway (1997) explores the preparation of azabicyclo[3.2.0]heptan-7-ones from pyrrole, utilizing catalytic hydrogenation and cyclization techniques. This work sheds light on the synthesis of complex bicyclic structures, akin to the target compound, showcasing the potential for creating diverse chemical entities (Gilchrist, Lemos, & Ottaway, 1997).

  • Glutamic Acid Analogue Synthesis : Hart and Rapoport (1999) report on the synthesis of a 2-substituted 7-azabicyclo[2.2.1]heptane glutamic acid analogue, demonstrating the utility of these structures in mimicking amino acid functionalities. This parallels the interest in this compound for its potential in peptidomimetics and drug design (Hart & Rapoport, 1999).

  • Aldol Reaction Catalysis : A study by Armstrong, Bhonoah, and White (2009) investigates the catalytic potential of 7-azabicyclo[2.2.1]heptane-2-carboxylic acid in aldol reactions, highlighting the influence of the bicyclic structure on reaction selectivity and efficiency. This research underlines the importance of such compounds in organic synthesis, particularly in asymmetric catalysis (Armstrong, Bhonoah, & White, 2009).

Applications in Peptidomimetics and Drug Discovery

Bicyclic structures similar to this compound are pivotal in the design of peptidomimetics, offering a rigid framework that can mimic the spatial orientation of amino acids in peptides. This is crucial for the development of novel therapeutics with improved stability and bioavailability.

  • Peptidomimetic Synthesis : Research by Mandal et al. (2005) on the synthesis of azabicycloalkane amino acids showcases the potential of these compounds in peptidomimetics, providing a rigid dipeptide mimic framework for structure-activity studies in peptide-based drug discovery (Mandal et al., 2005).

  • Glycosidase Inhibitors : Moreno-Vargas et al. (2003) explore the synthesis and application of enantiomerically pure 7-azabicyclo[2.2.1]heptane derivatives as glycosidase inhibitors, demonstrating the versatility of such structures in medicinal chemistry and enzyme inhibition studies (Moreno-Vargas et al., 2003).

Properties

IUPAC Name

2-[7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptan-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-9-4-6-13(14,7-5-9)8-10(15)16/h9H,4-8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWMQESGLQCPKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1(CC2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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